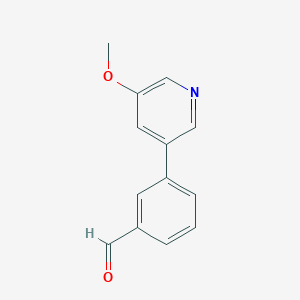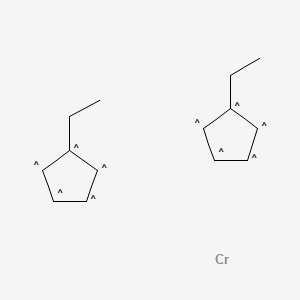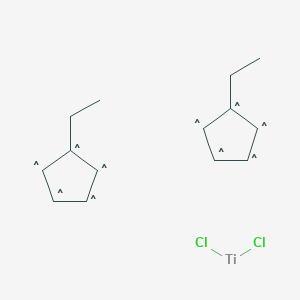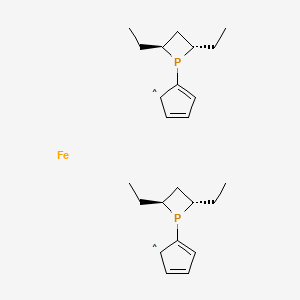
(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide, also known as (S)-1-Bromo-3-phenylpropan-2-amine HBr, is an organic compound with the molecular formula C8H11Br2N. This compound is a white crystalline solid that has a melting point of 130-132 °C and a boiling point of 220 °C. It is soluble in water and polar organic solvents. It is commonly used in organic synthesis and as a reagent in organic chemistry.
Mechanism of Action
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide acts as a nucleophilic reagent in organic synthesis. It reacts with electrophiles such as alkenes, alkynes, and aldehydes to form new carbon-carbon and carbon-heteroatom bonds. It can also act as a base to deprotonate acids, such as carboxylic acids, and can be used to form carbon-carbon bonds via the formation of a bromonium ion.
Biochemical and Physiological Effects
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide does not have any known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-1-Bromo-3-phenylpropan-2-amine hydrobromide in lab experiments is its ease of use. It is a relatively stable compound and is easy to handle and store. It is also relatively inexpensive compared to other reagents. However, it is important to note that this compound is a strong acid and should be handled with caution to avoid skin and eye irritation.
Future Directions
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide has potential applications in the synthesis of a variety of compounds. It could be used to synthesize a range of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer drugs. It could also be used to synthesize a range of materials, such as polymers and nanomaterials. In addition, it could be used in the synthesis of bioactive compounds, such as natural products, and in the synthesis of chiral compounds. Finally, it could be used in the synthesis of peptides and other biopolymers.
Synthesis Methods
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide can be synthesized in two steps. The first step involves the reaction of 3-phenylpropan-2-amine with bromine to form (S)-1-bromo-3-phenylpropan-2-amine. The second step involves the reaction of (S)-1-bromo-3-phenylpropan-2-amine with hydrobromic acid to form (S)-1-bromo-3-phenylpropan-2-amine hydrobromide.
Scientific Research Applications
-(S)-1-Bromo-3-phenylpropan-2-amine hydrobromide is widely used in organic synthesis and as a reagent in organic chemistry. It is used as a catalyst for the synthesis of various compounds, such as the synthesis of β-lactams, β-amino acids, and β-lactones. It is also used in the synthesis of chiral compounds and in the synthesis of heterocyclic compounds. It is also used in the synthesis of nucleosides, nucleotides, and peptides.
properties
IUPAC Name |
(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.BrH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGXJCNUFAHMKY-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CBr)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide | |
CAS RN |
283589-06-0 |
Source


|
| Record name | Benzeneethanamine, α-(bromomethyl)-, hydrobromide (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=283589-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356994.png)










